molecular formula C20H26N2O4S B3978831 N~2~-(4-ethoxyphenyl)-N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide

N~2~-(4-ethoxyphenyl)-N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide

Cat. No. B3978831
M. Wt: 390.5 g/mol
InChI Key: QMNBBWPYISOPIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(4-ethoxyphenyl)-N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide, also known as EMBA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. EMBA is a member of the class of compounds known as alanine derivatives, which have been found to exhibit a range of biological activities.

Mechanism of Action

The mechanism of action of N~2~-(4-ethoxyphenyl)-N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. N~2~-(4-ethoxyphenyl)-N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function. N~2~-(4-ethoxyphenyl)-N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide has also been found to inhibit the activity of matrix metalloproteinases, enzymes that are involved in the breakdown of extracellular matrix proteins.
Biochemical and Physiological Effects:
N~2~-(4-ethoxyphenyl)-N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide has been found to exhibit a range of biochemical and physiological effects. It has been found to have anti-proliferative effects on cancer cells, as well as anti-inflammatory effects. N~2~-(4-ethoxyphenyl)-N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide has also been found to inhibit the activity of acetylcholinesterase, which may have potential therapeutic applications in the treatment of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N~2~-(4-ethoxyphenyl)-N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide in lab experiments is its potential therapeutic applications. N~2~-(4-ethoxyphenyl)-N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide has been found to exhibit a range of biological activities, making it a potential candidate for therapeutic applications. However, one limitation of using N~2~-(4-ethoxyphenyl)-N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide in lab experiments is its high cost and complex synthesis method, which may limit its availability for research purposes.

Future Directions

There are several future directions for research on N~2~-(4-ethoxyphenyl)-N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide. One area of research could focus on the development of more efficient synthesis methods for N~2~-(4-ethoxyphenyl)-N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide, which could make it more widely available for research purposes. Another area of research could focus on the development of N~2~-(4-ethoxyphenyl)-N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide derivatives with improved therapeutic properties. Additionally, further studies could be conducted to investigate the mechanism of action of N~2~-(4-ethoxyphenyl)-N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide and its potential therapeutic applications in the treatment of various diseases.

Scientific Research Applications

N~2~-(4-ethoxyphenyl)-N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide has been found to exhibit a range of biological activities, making it a potential candidate for therapeutic applications. It has been studied for its potential use in cancer treatment, as it has been found to have anti-proliferative effects on cancer cells. N~2~-(4-ethoxyphenyl)-N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)alaninamide has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the pathogenesis of Alzheimer's disease.

properties

IUPAC Name

2-(4-ethoxy-N-methylsulfonylanilino)-N-[(4-methylphenyl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S/c1-5-26-19-12-10-18(11-13-19)22(27(4,24)25)16(3)20(23)21-14-17-8-6-15(2)7-9-17/h6-13,16H,5,14H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMNBBWPYISOPIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(C(C)C(=O)NCC2=CC=C(C=C2)C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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